molecular formula C10H12O3 B1598765 4-(3-Hydroxypropyl)benzoic acid CAS No. 58810-87-0

4-(3-Hydroxypropyl)benzoic acid

Cat. No. B1598765
Key on ui cas rn: 58810-87-0
M. Wt: 180.2 g/mol
InChI Key: SQVHRJXGOIGDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04711900

Procedure details

To a chilled and stirred solution of diisopropylamine (4.63 ml, 33 mmole) in 20 ml of dry tetrahydrofuran at -78° C. (dry ice-acetone bath) under nitrogen was added dropwise 1.7M n-butyllithium in hexane (19.4 ml, 33 mmole). After 20 minutes, a solution of p-toluic acid (2.042 g, 15 mmole) in 20 ml of dry tetrahydrofuran was added dropwise. After strirring at -78° for another 1.5 hours, HMPA (4 ml) was added and then immediately followed by a solution of dry ethylene oxide (2.99 g, 67.9 mmole) in 10 ml of dry tetrahydrofuran. The resulting solution was stirred at -78° for two hours, acidified with 5% hydrochloric acid, warmed up to room temperature and most of the tetrahydrofuran removed in vacuo. The aqueous solution was saturated with sodium chloride and extracted with ethyl ether (3×100 ml). The combined ether extracts were concentrated to 100 ml and extracted with 0.5N sodium hydroxide solution (2×50 ml). This was acidified with 10% hydrochloric acid and extracted with ethyl ether (3×100 ml). The ether extracts were dried over anhydrous MgSO4 and evaporated in vacuo to give a gum. This was chromatographed on a silica gel (120 g, Baker 60-200 mesh) column, eluting successively with dichloromethane-ethyl acetate (9:1 and 1:1), ethyl acetate and dichloromethane-methanol (9:1) to give 750 mg (27.7% solid) of tlc-homogeneous title acid compound with a consistent H1 -NMR spectrum.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
4.63 mL
Type
reactant
Reaction Step Four
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
19.4 mL
Type
reactant
Reaction Step Five
Quantity
2.042 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
2.99 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Yield
27.7%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C(=O)=O.[CH3:11][C:12](C)=[O:13].C([Li])CCC.CCCCCC.[CH3:26][C:27]1[CH:28]=[CH:29][C:30]([C:33]([OH:35])=[O:34])=[CH:31][CH:32]=1.C1OC1.Cl>O1CCCC1.CN(P(N(C)C)(N(C)C)=O)C>[OH:13][CH2:12][CH2:11][CH2:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]([OH:35])=[O:34])=[CH:29][CH:28]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
Quantity
4.63 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
19.4 mL
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
2.042 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
2.99 g
Type
reactant
Smiles
C1CO1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred at -78° for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a chilled
WAIT
Type
WAIT
Details
After strirring at -78° for another 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined ether extracts were concentrated to 100 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with 0.5N sodium hydroxide solution (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a gum
CUSTOM
Type
CUSTOM
Details
This was chromatographed on a silica gel (120 g, Baker 60-200 mesh) column
WASH
Type
WASH
Details
eluting successively with dichloromethane-ethyl acetate (9:1 and 1:1), ethyl acetate and dichloromethane-methanol (9:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OCCCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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